molecular formula C27H23N5O2 B10872473 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B10872473
M. Wt: 449.5 g/mol
InChI Key: HLHGNKDXPZERQB-UHFFFAOYSA-N
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Description

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can further undergo functionalization to yield compounds with diverse biological activities .

Scientific Research Applications

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-PHENYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE stands out due to its complex structure, which combines multiple bioactive moieties. This unique arrangement enhances its potential for diverse biological activities and applications in various scientific fields .

Properties

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenyl-4-pyridin-3-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H23N5O2/c1-34-20-9-10-22-21(14-20)18(16-29-22)11-13-32-26(19-8-5-12-28-15-19)23-24(17-6-3-2-4-7-17)30-31-25(23)27(32)33/h2-10,12,14-16,26,29H,11,13H2,1H3,(H,30,31)

InChI Key

HLHGNKDXPZERQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(C4=C(C3=O)NN=C4C5=CC=CC=C5)C6=CN=CC=C6

Origin of Product

United States

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